molecular formula C17H17N3O2 B5034881 3-(2-methyl-2-phenylhydrazino)-1-phenyl-2,5-pyrrolidinedione

3-(2-methyl-2-phenylhydrazino)-1-phenyl-2,5-pyrrolidinedione

Cat. No. B5034881
M. Wt: 295.34 g/mol
InChI Key: BHWFXNIPQMTLOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-methyl-2-phenylhydrazino)-1-phenyl-2,5-pyrrolidinedione is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is also known as MPP or MPP+ and is a derivative of the neurotransmitter dopamine.

Mechanism of Action

The mechanism of action of 3-(2-methyl-2-phenylhydrazino)-1-phenyl-2,5-pyrrolidinedione involves the selective uptake of the compound by dopaminergic neurons. Once inside the neuron, MPP is oxidized by the enzyme monoamine oxidase B (MAO-B) to form a reactive metabolite, which then binds irreversibly to mitochondrial complex I, leading to mitochondrial dysfunction and cell death. This mechanism of action has been extensively studied and is well-established in the scientific literature.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-methyl-2-phenylhydrazino)-1-phenyl-2,5-pyrrolidinedione are primarily related to its neurotoxicity. MPP selectively destroys dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels and the development of Parkinson's disease-like symptoms. MPP has also been shown to induce oxidative stress and inflammation, which can contribute to the progression of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(2-methyl-2-phenylhydrazino)-1-phenyl-2,5-pyrrolidinedione in lab experiments is its selective toxicity towards dopaminergic neurons. This allows researchers to study the effects of MPP on specific cell types and gain a better understanding of the mechanisms underlying neurodegenerative diseases. However, one of the limitations of using MPP is its potential toxicity to researchers, as it is a potent neurotoxin that can cause serious health effects if not handled properly.

Future Directions

There are several future directions for research on 3-(2-methyl-2-phenylhydrazino)-1-phenyl-2,5-pyrrolidinedione. One area of interest is the development of new treatments for Parkinson's disease based on the mechanisms underlying MPP toxicity. Another area of interest is the study of the effects of MPP on other cell types and in other neurodegenerative diseases. Additionally, there is a need for further research on the safety and handling of MPP in laboratory settings to minimize the potential health risks to researchers.

Synthesis Methods

The synthesis of 3-(2-methyl-2-phenylhydrazino)-1-phenyl-2,5-pyrrolidinedione involves the reaction of 2-methyl-2-phenylhydrazine with 1,3-cyclohexanedione in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain the final compound, MPP. This synthesis method has been used in various studies and has been found to be reliable and efficient.

Scientific Research Applications

3-(2-methyl-2-phenylhydrazino)-1-phenyl-2,5-pyrrolidinedione has been extensively studied for its potential use in various scientific research applications. One of the most significant applications of MPP is in the study of Parkinson's disease. MPP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, which is the region of the brain that is affected in Parkinson's disease. By studying the effects of MPP on dopaminergic neurons, researchers can gain a better understanding of the mechanisms underlying Parkinson's disease and develop new treatments for this debilitating condition.

properties

IUPAC Name

3-(2-methyl-2-phenylhydrazinyl)-1-phenylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-19(13-8-4-2-5-9-13)18-15-12-16(21)20(17(15)22)14-10-6-3-7-11-14/h2-11,15,18H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWFXNIPQMTLOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)NC2CC(=O)N(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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